molecular formula C50H78N4O14 B8082481 Genz-112638;Eliglustat tartrate

Genz-112638;Eliglustat tartrate

Cat. No. B8082481
M. Wt: 959.2 g/mol
InChI Key: KUBARPMUNHKBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Genz-112638;Eliglustat tartrate is a useful research compound. Its molecular formula is C50H78N4O14 and its molecular weight is 959.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Genz-112638;Eliglustat tartrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Genz-112638;Eliglustat tartrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Efficacy in Gaucher Disease Type 1 : Eliglustat tartrate, as a glucosylceramide synthase inhibitor, shows promise in treating GD1. In clinical trials, it has led to improvements in spleen and liver volumes, increased hemoglobin levels and platelet counts, and reduced Gaucher cell infiltration in bone marrow (Lukina et al., 2010); (Cox et al., 2017).

  • Safety and Tolerability : Studies have shown that Eliglustat tartrate is well-tolerated in both healthy volunteers and GD1 patients, with mild to moderate adverse events (Peterschmitt et al., 2011).

  • Pharmacokinetics and Dosage : Research indicates that Eliglustat tartrate has a favorable pharmacokinetic profile, with different dosing regimens based on patients' CYP2D6 genotype influencing drug exposure and efficacy (Bennett & Turcotte, 2015).

  • Potential in Other Lysosomal Storage Disorders : Beyond GD1, Eliglustat tartrate is also being explored for its potential in treating other lysosomal storage disorders like Fabry disease due to its mechanism of action in inhibiting glucosylceramide synthase (Shayman Ja, 2010).

  • Oral Administration : As an orally administered therapy, Eliglustat tartrate offers a convenient alternative to intravenous enzyme replacement therapies for GD1, making it a significant advancement in the treatment regimen (Cox, 2010).

properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;2,3-dihydroxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C23H36N2O4.C4H6O6/c2*1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h2*10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBARPMUNHKBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H78N4O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

959.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Genz-112638;Eliglustat tartrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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